4,4'-Di-N-acetylamino-diphenylsulfoxide-d8

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

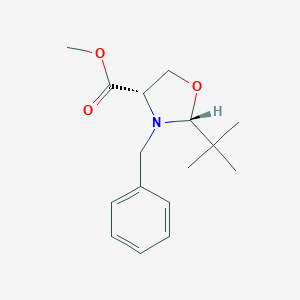

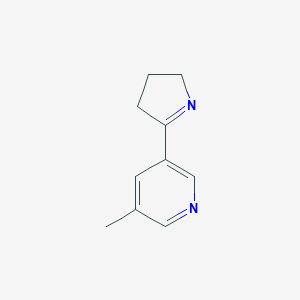

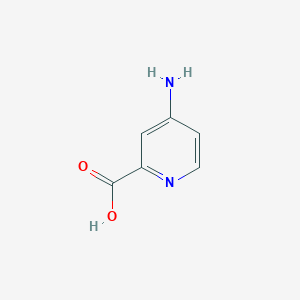

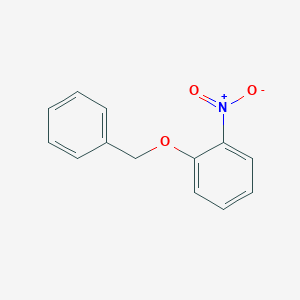

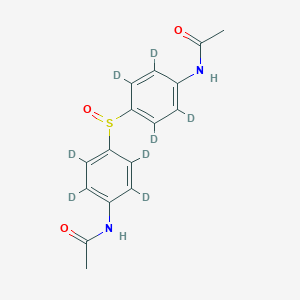

4,4’-Di-N-acetylamino-diphenylsulfoxide-d8 is a biochemical used for proteomics research . It is a stable isotope labelled synthetic chemistry building block . The molecular formula of this compound is C16H8D8N2O3S and it has a molecular weight of 324.42 .

Synthesis Analysis

The synthesis of 4,4’-Di-N-acetylamino-diphenylsulfoxide-d8 involves the use of state-of-the-art technology to produce stable isotopes that are highly enriched and isotopically labeled to the highest standards .Molecular Structure Analysis

The molecular structure of 4,4’-Di-N-acetylamino-diphenylsulfoxide-d8 is represented by the formula C16H8D8N2O3S . The structure includes two acetylamino groups attached to a diphenylsulfoxide core .科学研究应用

Medicinal Chemistry Applications

Research on diphenylsulfoxide derivatives has highlighted their potential in therapeutic applications. For instance, studies have shown that sulfone and sulfonanilide therapies demonstrate efficacy against streptococcal infections, with specific derivatives being more efficacious than traditional treatments and exhibiting lower toxicity (F. Cooper, P. Gross, & Marion Lewis, 1938). Moreover, the investigation into dipeptidyl peptidase IV inhibitors found that derivatives of diphenyl phosphonate esters, including acylamino substitutions, offer potent inhibition with low cytotoxicity, highlighting the therapeutic potential in regulating enzymatic activity (A. Belyaev et al., 1999).

Material Science and Chemical Synthesis

In material science, diphenylsulfoxide derivatives have been explored for their utility in creating conductive polymers. Research on the synthesis and electrochemical characterization of dipyrroles separated by diphenyleneoxide and diphenylenesulfide spacers has indicated the potential for creating new conducting polymers with sulfur and oxygen atoms in the conjugation chain, which could significantly impact material properties and applications (A. M. Vasil’tsov et al., 2005).

Chemical Synthesis Innovations

Significant advancements in chemical synthesis methods have been made using diphenylsulfoxide and related compounds. For example, the use of diphenylsulfoxide with triflic anhydride has been demonstrated as a powerful promoter system in chemoselective glycosylations, enabling the activation of disarmed thioglycosides and illustrating the novel activator's utility in successful glycosylation sequences (J. Codée et al., 2003). Additionally, organic sulfides' photooxidation using sensitizers covalently grafted on silica represents a more efficient and selective approach to solar photochemistry, emphasizing the role of diphenyl sulfide derivatives in enhancing reaction rates and selectivity (N. Soggiu et al., 1999).

安全和危害

属性

IUPAC Name |

N-[4-(4-acetamido-2,3,5,6-tetradeuteriophenyl)sulfinyl-2,3,5,6-tetradeuteriophenyl]acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N2O3S/c1-11(19)17-13-3-7-15(8-4-13)22(21)16-9-5-14(6-10-16)18-12(2)20/h3-10H,1-2H3,(H,17,19)(H,18,20)/i3D,4D,5D,6D,7D,8D,9D,10D |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HABWONZJSRPOIE-UWAUJQNOSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)S(=O)C2=CC=C(C=C2)NC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1NC(=O)C)[2H])[2H])S(=O)C2=C(C(=C(C(=C2[2H])[2H])NC(=O)C)[2H])[2H])[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N2O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40447834 |

Source

|

| Record name | 4,4'-Di-N-acetylamino-diphenylsulfoxide-d8 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40447834 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

324.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4,4'-Di-N-acetylamino-diphenylsulfoxide-d8 | |

CAS RN |

557794-36-2 |

Source

|

| Record name | 4,4'-Di-N-acetylamino-diphenylsulfoxide-d8 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40447834 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(2R,4S)-2-t-Butyl-N-benzyl-4-[1-(S)-hydroxy-2-methylpropyl]-oxazolidine-4-carboxylic Acid, Methyl Ester](/img/structure/B16575.png)